molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Cat. No. B5059434
M. Wt: 456.3 g/mol
InChI Key: IWHFEMUCXXJYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of research.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to its active site. This prevents the activation of downstream signaling pathways that are responsible for cell growth and proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits potent inhibitory activity against EGFR tyrosine kinase, making it a potential candidate for the treatment of various types of cancer. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in combination with other therapies, such as immunotherapy. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in the treatment of other diseases, such as Alzheimer's disease, is also an area of interest for future research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against EGFR tyrosine kinase and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the field of research. Further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has the potential to lead to the development of new and effective therapies for various diseases, including cancer.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This makes it a potential candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFEMUCXXJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.